![molecular formula C4H8O4 B583604 D-[4-13C]Erythrose CAS No. 83434-88-2](/img/structure/B583604.png)

D-[4-13C]Erythrose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

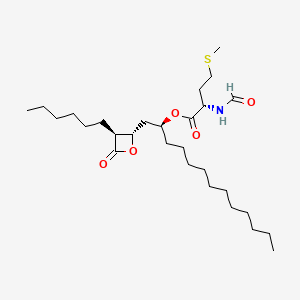

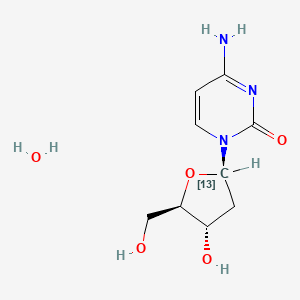

D-[4-13C]Erythrose is a modified form of a simple sugar called erythrose, with a carbon-13 isotope substitution at position 4 . It is a tetrose saccharide with the chemical formula C4H8O4. It has one aldehyde group, and is thus part of the aldose family .

Synthesis Analysis

D-[4-13C]Erythrose can be synthesized from glucose . The use of site-selectively 13C-enriched erythrose (1-, 2-, 3- and 4-13C) as a suitable precursor for 13C labeled aromatic side chains has been investigated . The erythrose approach results in more selective labeling . Another synthesis method involves the formation of new C–C bonds when an electrostatic field is applied to glycolaldehyde aqueous solutions .Molecular Structure Analysis

The molecular structure of D-Erythrose includes a total of 15 bonds. There are 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 3 hydroxyl groups, 1 primary alcohol, and 2 secondary alcohols .Chemical Reactions Analysis

The rate data of reactions involving D-erythrose have been used for its estimation in simulated samples . The use of site-selectively 13C-enriched erythrose (1-, 2-, 3- and 4-13C) as a suitable precursor for 13C labeled aromatic side chains has been systematically investigated .Physical And Chemical Properties Analysis

D-Erythrose has a density of 1.7±0.1 g/cm3, a boiling point of 290.6±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .科学的研究の応用

Prebiotic Chemistry Research

D-[4-13C]Erythrose plays a significant role in the study of prebiotic chemistry, particularly in understanding the origins of life. Researchers use it to investigate carbonyl migrations and epimerizations under plausible prebiotic conditions . These studies help in elucidating the pathways that could lead to the formation of complex sugars and other biomolecules essential for life.

Metabolic Pathway Analysis

In metabolic studies, D-[4-13C]Erythrose is used to trace and analyze metabolic pathways. It serves as a marker to understand the flow of carbon through the Pentose Phosphate Pathway (PPP), which is crucial for producing NAD(P)H and ribose 5-phosphate, a precursor for nucleotide synthesis .

Protein Dynamics Studies

D-[4-13C]Erythrose is utilized in NMR spectroscopy for site-selective 13C labeling of proteins. This allows for detailed studies of protein dynamics at atomic resolution, including processes like ring-flips, proton-transfer, or tautomerization . Such precise labeling is essential for understanding protein function and interaction.

Osmotic Stress Response in Yeasts

Researchers use D-[4-13C]Erythrose to study the osmotic stress response in yeasts, such as Yarrowia lipolytica. The labeled erythrose helps in tracking the production of erythritol, a compound yeasts produce as an osmoprotectant under stress conditions . This research has implications for industrial fermentation processes.

Glycolaldehyde Self-Condensation

D-[4-13C]Erythrose is a key substrate in studying the self-condensation reactions of glycolaldehyde, which yield important hexoses like sorbose and tagatose. These reactions are significant for understanding the chemical evolution of carbohydrates .

Polyol Pathway Engineering

The compound is also instrumental in genetic engineering efforts aimed at optimizing the polyol pathway in microorganisms. By tracking the incorporation of the labeled erythrose, scientists can develop strategies to enhance the production of polyols like arabitol and mannitol from glycerol, which are valuable in food and pharmaceutical industries .

作用機序

Target of Action

D-[4-13C]Erythrose primarily targets enzymes involved in the pentose phosphate pathway . The key targets include 2-dehydro-3-deoxyphosphooctonate aldolase from Aquifex aeolicus, glucose-6-phosphate isomerase in humans, and phospho-2-dehydro-3-deoxyheptonate aldolase from Thermotoga maritima .

Mode of Action

D-[4-13C]Erythrose interacts with its targets by serving as a substrate for these enzymes. It undergoes a series of transformations, including isomerization and phosphorylation, to produce different intermediates

Biochemical Pathways

D-[4-13C]Erythrose is involved in the pentose phosphate pathway . It is converted to D-erythrose 4-phosphate through a series of isomerization reactions catalyzed by EryC (tetrulose-4-phosphate racemase), TpiA2 (D-3-tetrulose-4-phosphate isomerase; renamed EryH), and RpiB (D-erythrose-4-phosphate isomerase; renamed EryI) . D-erythrose-4-phosphate is then converted by enzymes of the pentose phosphate pathway to glyceraldehyde 3-phosphate and fructose 6-phosphate .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

The action of D-[4-13C]Erythrose leads to the production of glyceraldehyde 3-phosphate and fructose 6-phosphate, key intermediates in various metabolic pathways . These compounds play crucial roles in energy production and biosynthetic processes within the cell.

Safety and Hazards

特性

IUPAC Name |

(2R)-oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2?,3?,4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAORJIQYMIRHF-RUVKFHFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C([C@@H](O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-oxolane-2,3,4-triol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-1,3-Dioxolo[4,5]cyclopent[1,2-d]oxazole (9CI)](/img/no-structure.png)

![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate](/img/structure/B583525.png)